molecular formula C15H21NO6 B1597107 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 959576-39-7

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

Cat. No. B1597107
M. Wt: 311.33 g/mol
InChI Key: MTWXPRLVCZWIQM-RYUDHWBXSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group.



Synthesis Analysis

The synthesis of a compound often involves multiple steps, each with its own set of reactants, conditions, and mechanisms. For amino acid derivatives, common methods include peptide coupling reactions, protection/deprotection strategies, and chiral resolution techniques.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and conformational isomers. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For an amino acid derivative, this could include reactions of the amino group, the carboxylic acid group, or the side chain.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, pKa values, and spectral data (IR, NMR, MS). These properties can often be predicted using computational chemistry.


Scientific Research Applications

Sorption Studies in Environmental Science

Compounds with carboxylic acid and ester functional groups, similar to the one , have been studied for their sorption characteristics on soil, organic matter, and minerals. These studies help in understanding the environmental fate and transport of such compounds, especially in relation to agrochemicals like phenoxy herbicides. For example, Werner et al. (2012) reviewed sorption experiments of various phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the relevance of soil parameters in sorption processes Werner, D., Garratt, J., & Pigott, G. (2012). Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. Journal of Soils and Sediments, 13, 129-139.

Antioxidant Properties and Bioactivity

Hydroxycinnamic acids, which share structural similarities with the compound , exhibit significant biological properties, including antioxidant activity. Studies like Razzaghi-Asl et al. (2013) have focused on the structure-activity relationships of hydroxycinnamic acids, demonstrating their potential in medicinal chemistry as lead compounds for developing more potent antioxidants Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. Current Medicinal Chemistry, 20(36), 4436-50.

Pharmacological and Industrial Importance

Betalains, including betacyanins and betaxanthins, are bioactive pigments with significant pharmacological and industrial importance, potentially relevant to the broader field of research around the given compound. Khan and Giridhar (2015) provided a comprehensive review of betalains, covering their chemistry, biosynthesis, and applications in health and industry. This review underscores the versatility and bioactivity of structurally complex natural compounds, suggesting a context in which the compound could be explored Khan, M., & Giridhar, P. (2015). Plant betalains: Chemistry and biochemistry. Phytochemistry, 117, 267-295.

Biotechnological Applications

The compound's functional groups suggest potential relevance in biotechnological applications, such as the production and breakdown of carboxylic acids from biomass. Gao, Ma, and Xu (2011) reviewed the production of lactic acid, an important hydroxycarboxylic acid, from biomass, highlighting biotechnological routes that could be relevant for similar compounds. This work emphasizes the potential of carboxylic acids as precursors for a variety of chemicals and materials in green chemistry Gao, C., Ma, C., & Xu, P. (2011). Biotechnological routes based on lactic acid production from biomass. Biotechnology Advances, 29(6), 930-9.

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.


properties

IUPAC Name

(2S,3S)-2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWXPRLVCZWIQM-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OC)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376176
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

CAS RN

959576-39-7
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

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